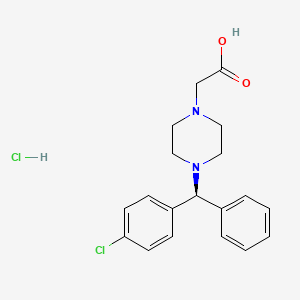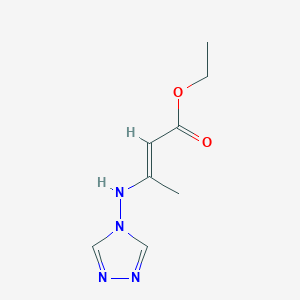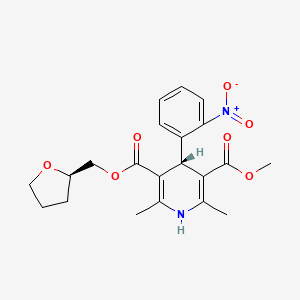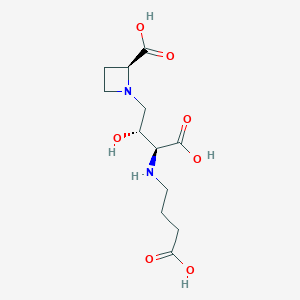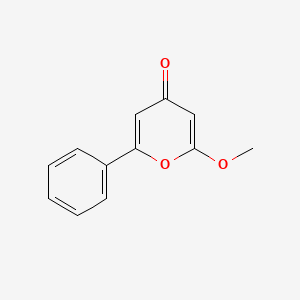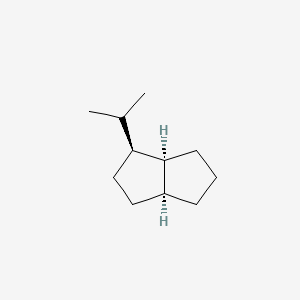
(1S,3aS,6aS)-1-propan-2-yl-1,2,3,3a,4,5,6,6a-octahydropentalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3aS,6aS)-1-propan-2-yl-1,2,3,3a,4,5,6,6a-octahydropentalene is a complex organic compound with a unique structure It is a derivative of pentalene, a bicyclic hydrocarbon, and features a propan-2-yl group attached to the octahydropentalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3aS,6aS)-1-propan-2-yl-1,2,3,3a,4,5,6,6a-octahydropentalene typically involves multiple steps, starting from simpler organic molecules One common approach is the hydrogenation of a pentalene derivative under specific conditions to achieve the octahydro form
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes, utilizing catalysts such as palladium or platinum to facilitate the hydrogenation of pentalene derivatives. The alkylation step can be scaled up using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
(1S,3aS,6aS)-1-propan-2-yl-1,2,3,3a,4,5,6,6a-octahydropentalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst, or using reducing agents like lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, which can then be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts, lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (e.g., NaOH, NH₃)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes, alcohols
Substitution: Halogenated derivatives, substituted hydrocarbons
Scientific Research Applications
(1S,3aS,6aS)-1-propan-2-yl-1,2,3,3a,4,5,6,6a-octahydropentalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (1S,3aS,6aS)-1-propan-2-yl-1,2,3,3a,4,5,6,6a-octahydropentalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Similar Compounds
(1S,3aS,6aS)-Octahydro-pentalen-1-ylamine: A related compound with an amine group instead of a propan-2-yl group.
(1S,3aS,6aS)-1,3A,6A-TRIMETHYL-1-[(2E)-3-(TRIMETHYLSILYL)-2-PROPENYL]HEXAHYDRO-2(1H)-PENTALENONE: Another derivative with different substituents.
Uniqueness
(1S,3aS,6aS)-1-propan-2-yl-1,2,3,3a,4,5,6,6a-octahydropentalene is unique due to its specific structural configuration and the presence of the propan-2-yl group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C11H20 |
|---|---|
Molecular Weight |
152.28 g/mol |
IUPAC Name |
(1S,3aS,6aS)-1-propan-2-yl-1,2,3,3a,4,5,6,6a-octahydropentalene |
InChI |
InChI=1S/C11H20/c1-8(2)10-7-6-9-4-3-5-11(9)10/h8-11H,3-7H2,1-2H3/t9-,10-,11-/m0/s1 |
InChI Key |
PDMWSCYSSRACKZ-DCAQKATOSA-N |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@H]2[C@@H]1CCC2 |
Canonical SMILES |
CC(C)C1CCC2C1CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


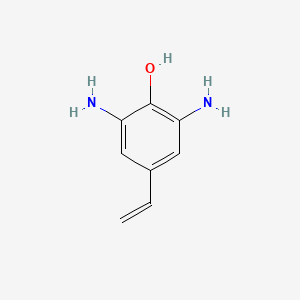
![1H-Isoindole-1,3(2H)-dione, 2,2'-[[5-(2-benzothiazolyl)-4-hydroxy-1,3-phenylene]bis(methylene)]bis-](/img/structure/B13828184.png)

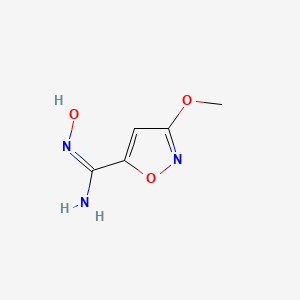
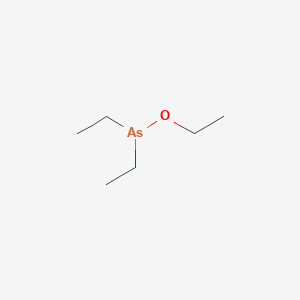

![2-Amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbohydrazide](/img/structure/B13828213.png)
![6-[[(3R,4R,5R)-3-fluoro-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]amino]-1H-pyrimidin-2-one](/img/structure/B13828219.png)

